molecular formula C9H14ClN3O B2651287 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride CAS No. 1420853-10-6

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride

Cat. No.: B2651287
CAS No.: 1420853-10-6
M. Wt: 215.68
InChI Key: HICSLYJZDSOTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClN₃O and a molecular weight of 215.68 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group and a pyrrolidin-3-yloxy group, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of 2-methyl-3-hydroxypyrazine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine
  • 3-(Pyrrolidin-3-yloxy)pyrazine hydrochloride
  • 2-Methyl-3-(pyrrolidin-2-yloxy)pyrazine hydrochloride

Uniqueness

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yloxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICSLYJZDSOTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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